N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chlorobenzene-1-sulfonamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chlorobenzene-1-sulfonamide is an organic compound that features a combination of sulfonamide and tetrahydroquinoline functional groups. The compound is primarily recognized for its complex structure, which combines a benzenesulfonyl moiety with a tetrahydroquinoline core, further linked to a chlorobenzenesulfonamide group. Such multifaceted architecture suggests its potential for diverse chemical reactions and applications in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chlorobenzene-1-sulfonamide can be achieved through a multi-step organic synthesis process:
Formation of Tetrahydroquinoline: : The first step involves the reduction of quinoline using hydrogenation under palladium on carbon (Pd/C) as a catalyst to yield 1,2,3,4-tetrahydroquinoline.
Sulfonylation: : The tetrahydroquinoline is then subjected to sulfonylation with benzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline.
Coupling with 2-Chlorobenzenesulfonyl Chloride: : The final product is obtained by reacting the N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline intermediate with 2-chlorobenzenesulfonyl chloride in the presence of a suitable base to yield this compound.
Industrial Production Methods
Industrial production may involve optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to maximize yield and purity. Continuous flow processes and advanced purification techniques like recrystallization or chromatography are employed to ensure high quality of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, where the sulfonyl groups can be further oxidized to sulfonic acids under strong oxidizing agents.
Reduction: : The tetrahydroquinoline ring may be susceptible to reduction reactions, potentially altering the ring structure.
Substitution: : The chlorine atom in the chlorobenzene ring can be substituted with various nucleophiles, leading to derivatives with diverse functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents under acidic or basic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents used under controlled conditions.
Substitution: : Nucleophiles like sodium methoxide (NaOCH₃) in methanol, or ammonia (NH₃) in ethanol can be used to replace the chlorine atom.
Major Products Formed
Oxidation: : Sulfonic acid derivatives.
Reduction: : Altered tetrahydroquinoline structures.
Substitution: : Various substituted benzenesulfonyl-tetrahydroquinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as an intermediate for the preparation of more complex molecules due to its reactive functional groups. Its structural motifs are crucial in developing new materials and catalysts.
Biology
Due to the presence of sulfonamide groups, it exhibits potential as a scaffold for designing inhibitors of various enzymes. It may play a role in biochemical pathways and studies related to protein function.
Medicine
The compound holds potential in medicinal chemistry for the development of therapeutic agents, particularly in targeting diseases where sulfonamide and tetrahydroquinoline derivatives have shown efficacy.
Industry
In industrial applications, it may be used in the production of specialty chemicals, dyes, and advanced materials with specific chemical and physical properties.
Mechanism of Action
The compound exerts its effects through interactions between its functional groups and specific molecular targets:
Sulfonamide Groups: : These can interact with enzymes, potentially inhibiting their activity by mimicking the enzyme's natural substrate.
Quinoline Core: : The heterocyclic structure allows it to intercalate with DNA or interact with proteins, affecting biological processes.
Comparison with Similar Compounds
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chlorobenzene-1-sulfonamide shares similarities with other sulfonamide and quinoline derivatives:
Similar Compounds
Sulfanilamide: : An early antibiotic with a simpler sulfonamide structure.
Quinoline: : The parent compound of tetrahydroquinoline, used in various antimalarial drugs.
Chlorobenzene Derivatives: : Compounds like chlorobenzene sulfonates used in organic synthesis.
Feel free to dive deeper into any section. This compound definitely packs a punch in the scientific world!
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S2/c22-19-10-4-5-11-21(19)29(25,26)23-17-12-13-20-16(15-17)7-6-14-24(20)30(27,28)18-8-2-1-3-9-18/h1-5,8-13,15,23H,6-7,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGUFYDQHAMMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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